![molecular formula C23H23N7O2 B2738274 (4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(间甲苯)甲酮 CAS No. 920374-14-7](/img/structure/B2738274.png)
(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(间甲苯)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. The compound has been used in the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The compound shares a core structure with triazole derivatives. It is structurally similar to other compounds that have been evaluated for their 5-HT2 and alpha 1 receptor antagonist activities.Chemical Reactions Analysis
The compound has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学研究应用
抗菌活性
对与本化合物具有相同核心结构的1,2,4-三唑衍生物的研究表明,这些化合物可能具有重要的抗菌特性。例如,Bektaş 等人(2007 年)合成了新型的 1,2,4-三唑衍生物,并测试了它们的抗菌活性,发现一些对测试微生物具有良好或中等的活性(Bektaş 等人,2007)。这项研究表明了将相关化合物开发为抗菌剂的潜力。
5-HT2 拮抗剂活性
结构上类似于“(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(间甲苯基)甲苯酮”的化合物已对其 5-HT2 和 alpha 1 受体拮抗活性进行了评估。渡边等人(1992 年)制备的衍生物表现出有效的 5-HT2 拮抗活性,其中一种化合物显示出的活性高于利坦色林,这是一种已知的拮抗剂(Watanabe 等人,1992)。这表明该化合物在神经或精神疾病中具有应用潜力,在这些疾病中 5-HT2 拮抗作用是有益的。
PET 示踪剂用于脑腺苷 A2A 受体成像
一种新方法涉及使用结构相关的化合物作为 PET 示踪剂来绘制脑腺苷 A2A 受体 (A2AR) 图谱。周等人(2014 年)开发了一种示踪剂,该示踪剂表现出有利的脑动力学和作为 A2AR PET 示踪剂的适当特性(周等人,2014)。在 A2AR 成像中的应用可以促进对神经疾病(例如帕金森病,其中 A2AR 起着至关重要的作用)的理解和治疗。
属性
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-5-3-6-17(13-16)23(31)29-11-9-28(10-12-29)21-20-22(25-15-24-21)30(27-26-20)18-7-4-8-19(14-18)32-2/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAGFGWDJIZOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。